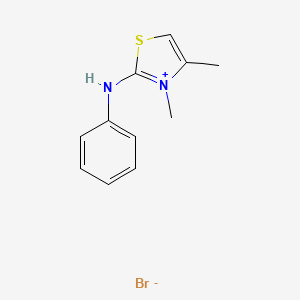

3,4-Dimethyl-2-(phenylamino)thiazol-3-ium bromide

CAS No.: 477525-88-5

Cat. No.: VC7684146

Molecular Formula: C11H13BrN2S

Molecular Weight: 285.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477525-88-5 |

|---|---|

| Molecular Formula | C11H13BrN2S |

| Molecular Weight | 285.2 |

| IUPAC Name | 3,4-dimethyl-N-phenyl-1,3-thiazol-3-ium-2-amine;bromide |

| Standard InChI | InChI=1S/C11H12N2S.BrH/c1-9-8-14-11(13(9)2)12-10-6-4-3-5-7-10;/h3-8H,1-2H3;1H |

| Standard InChI Key | NIMZUODLFNIRPF-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=[N+]1C)NC2=CC=CC=C2.[Br-] |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 3,4-dimethyl-2-(phenylamino)thiazol-3-ium bromide delineates its structure:

-

A thiazole ring substituted with methyl groups at positions 3 and 4.

-

A phenylamino group (-NHPh) at position 2.

-

A bromide counterion balancing the positive charge on the thiazolium nitrogen .

The molecular formula is C₁₂H₁₄BrN₃S, with a theoretical molecular weight of 312.23 g/mol, consistent with related thiazolium bromides .

Structural Characterization

Key structural features inferred from analogous compounds include:

-

Planar thiazole core: The aromatic thiazole ring facilitates π-π interactions, as observed in thioflavin T derivatives .

-

Substituent effects: The 3,4-dimethyl groups enhance steric bulk, while the phenylamino moiety introduces hydrogen-bonding capabilities .

Table 1: Comparative Structural Data for Thiazolium Bromides

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis is documented, plausible pathways include:

-

Quaternization of thiazole precursors: Reacting 3,4-dimethyl-2-(phenylamino)thiazole with methyl bromide in polar aprotic solvents (e.g., acetonitrile), following methods for analogous thiazolium salts .

-

Ion exchange: Metathesis of a thiazolium iodide with silver bromide, as employed in the preparation of Alagebrium bromide .

Reaction Chemistry

The compound’s reactivity is hypothesized to involve:

-

Nucleophilic substitution at the C-2 position, facilitated by the electron-deficient thiazolium ring.

-

Coordination chemistry: Potential ligand behavior via the phenylamino nitrogen, as seen in thiomorpholine derivatives .

Physicochemical Properties

Solubility and Stability

-

Solubility: Expected to be soluble in polar solvents (water, DMSO) due to ionic character, analogous to Alagebrium bromide .

-

Thermal stability: Decomposition likely above 200°C, based on thermogravimetric analyses of related salts .

Table 2: Hypothesized Physicochemical Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume